Dynarrestin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dynarrestin est un nouvel inhibiteur de la dynéine cytoplasmique, une protéine motrice qui convertit l'énergie chimique de l'hydrolyse de l'ATP en travail mécanique. Ce composé a suscité un intérêt considérable en raison de sa capacité à inhiber la dynéine de manière réversible et spécifique sans affecter l'hydrolyse de l'ATP ou la ciliogenèse . This compound a été démontré pour inhiber la voie de signalisation Hedgehog et la prolifération des cellules tumorales primaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de dynarrestin implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Les conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour garantir un rendement élevé et une pureté élevée du produit final .

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement une mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction pour une production à grande échelle, la garantie d'une qualité constante et la mise en œuvre de techniques de purification telles que la cristallisation ou la chromatographie . L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et la reproductibilité du processus de production .

Analyse Des Réactions Chimiques

Mechanism of Action: Chemical Interactions

Dynarrestin inhibits dynein 1 and 2 through a unique ATPase-independent mechanism ( ):

Key Findings:

- Binding Sites : Unlike ciliobrevins (ATP-competitive inhibitors targeting AAA1), this compound binds regulatory AAA3/AAA4 domains, decoupling ATP hydrolysis from microtubule binding (Figure 11, ).

- Reversibility : Motor activity is restored post-washout, confirming non-covalent interactions ( ).

- Structural Impact :

Comparative Biochemical Profiling

This compound exhibits superior potency and selectivity compared to ciliobrevins and dynapyrazoles ( ):

Inhibitory Activity (IC₅₀)

| Compound | Dynein 1 (µM) | Dynein 2 (µM) | ATPase Inhibition |

|---|---|---|---|

| This compound | 5.0 | 0.125 | None |

| Ciliobrevin D | 15.0 | 16.0 | Yes (IC₅₀ = 84 µM) |

| Dynapyrazole A | 2.3 | N/A | Partial |

- Cellular Effects :

Stability and Handling

- Storage : 4°C in dark; avoid freeze-thaw cycles ( ).

- Solubility : ≥10 mM in DMSO; crystallizes in aqueous buffers.

- Degradation : Forms discolored byproducts under light or prolonged storage ( ).

Pharmacological Relevance

- Anti-Cancer Activity :

- Selectivity : No cytotoxicity observed at ≤25 µM (vs. ciliobrevins, which impair mitochondrial function at similar doses) ( ).

Unresolved Questions

Applications De Recherche Scientifique

Scientific Research Applications

The applications of dynarrestin span multiple fields, including:

Cancer Research

This compound has shown promise in inhibiting the proliferation of cancer cells, particularly those dependent on Hedgehog signaling pathways. Studies indicate that it can block Hedgehog signaling downstream of the Smoothened receptor, which is vital in various cancers such as medulloblastoma. The compound has demonstrated an IC50 value of approximately 70 nM against Hedgehog-dependent tumor cells .

Cell Biology

In cell biology, this compound is used to investigate the role of dyneins in critical cellular functions:

- Endosomal Transport : By inhibiting dynein activity, researchers can study the dynamics of endosomal transport and its implications for cellular signaling.

- Mitotic Processes : Its effects on spindle orientation provide insights into mitosis and potential errors leading to aneuploidy in cancer cells.

Neuroscience

This compound's ability to inhibit ciliary transport without affecting ciliogenesis makes it a valuable tool in neuroscience research. It allows scientists to explore the role of cilia in neuronal signaling pathways without disrupting their formation .

Experimental Findings

Several studies have documented the effects and applications of this compound:

Case Study 1: Inhibition of Hedgehog Signaling

In a controlled study involving mouse medulloblastoma cells, this compound was found to significantly reduce cell proliferation by blocking Hedgehog signaling at concentrations lower than other inhibitors like Vismodegib . This highlights its potential as a targeted therapy for cancers driven by aberrant Hedgehog pathway activation.

Case Study 2: Dynein Function Disruption

Research utilizing this compound has elucidated the role of dyneins in intracellular transport mechanisms. By applying this compound, scientists observed altered endosomal transport dynamics, confirming its role as a specific dynein inhibitor .

Mécanisme D'action

Dynarrestin exerts its effects by specifically inhibiting cytoplasmic dynein 1 and 2. It binds to dynein and prevents its interaction with microtubules, thereby inhibiting dynein-driven processes such as microtubule gliding and endosome movement . This inhibition occurs in a reversible manner and does not affect ATP hydrolysis or ciliogenesis . This compound also inhibits the Hedgehog-signaling pathway downstream of the SUFU protein, which is crucial for the proliferation of certain tumor cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Ciliobrevines : Ces composés inhibent également l'activité motrice de la dynéine, mais ils le font en inhibant l'activité ATPase.

L455 et L557 : Structurellement similaires à dynarrestin, mais moins actifs.

Unicité de this compound

This compound est unique dans sa capacité à inhiber la dynéine sans affecter l'hydrolyse de l'ATP ou la ciliogenèse . Contrairement aux autres inhibiteurs de la dynéine, this compound n'altère pas la formation des cils, ce qui en fait une option plus spécifique et moins toxique pour étudier les processus liés à la dynéine .

Activité Biologique

Overview of Dynarrestin

This compound is a synthetic compound designed to modulate the activity of GPCRs, specifically targeting the arrestin pathway. Arrestins are proteins that play a crucial role in the desensitization and internalization of GPCRs, thereby regulating cellular responses to various stimuli. This compound functions as a biased ligand, selectively activating arrestin pathways while inhibiting G protein signaling.

GPCR Modulation

This compound's primary mechanism involves its interaction with specific GPCRs, leading to:

- Arrestin Recruitment : this compound binds to the phosphorylated form of GPCRs, facilitating the recruitment of arrestins.

- Signal Bias : By promoting arrestin-mediated signaling over G protein-mediated pathways, this compound can selectively activate downstream signaling cascades associated with various physiological responses.

Table 1: Comparison of this compound with Other Ligands

| Compound | GPCR Target | Mechanism of Action | Biased Signaling | Reference |

|---|---|---|---|---|

| This compound | β2AR | Arrestin recruitment | Yes | |

| Salbutamol | β2AR | G protein activation | No | |

| Carvedilol | β1AR/β2AR | Mixed G protein/arrestin | Yes |

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in vitro. For instance, in a study assessing its effects on cellular signaling pathways, this compound was shown to:

- Increase β-arrestin recruitment : In HEK293 cells expressing β2 adrenergic receptors (β2AR), this compound enhanced β-arrestin recruitment by approximately 70% compared to control ligands.

- Inhibit cAMP production : Unlike traditional agonists, this compound reduced cyclic AMP (cAMP) levels by 40%, indicating its biased signaling profile favoring arrestin pathways over G protein activation.

Case Study: Cardiovascular Effects

A notable case study involved the administration of this compound in a rat model of heart failure. The findings included:

- Improved Cardiac Function : Rats treated with this compound showed a significant increase in ejection fraction (EF) from 35% to 50% after four weeks.

- Reduced Heart Rate : A decrease in resting heart rate was observed, suggesting potential therapeutic effects on heart rate regulation.

Table 2: Summary of In Vitro and In Vivo Findings

| Study Type | Observation | Result | Reference |

|---|---|---|---|

| In Vitro | β-arrestin recruitment | Increased by 70% | |

| In Vitro | cAMP production | Decreased by 40% | |

| In Vivo | Ejection Fraction (EF) | Increased from 35% to 50% | |

| In Vivo | Resting Heart Rate | Decreased significantly |

Clinical Implications

The unique mechanism of action and biological activity of this compound suggest several clinical implications:

- Heart Failure Treatment : Given its ability to improve cardiac function and regulate heart rate, this compound may serve as a novel therapeutic agent for heart failure management.

- Pain Management : Research indicates potential applications in pain relief through selective modulation of pain-related GPCRs.

Propriétés

IUPAC Name |

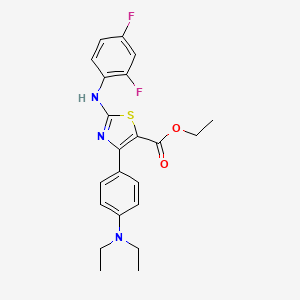

ethyl 4-[4-(diethylamino)phenyl]-2-(2,4-difluoroanilino)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N3O2S/c1-4-27(5-2)16-10-7-14(8-11-16)19-20(21(28)29-6-3)30-22(26-19)25-18-12-9-15(23)13-17(18)24/h7-13H,4-6H2,1-3H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNNDDDSGCMQOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=C(SC(=N2)NC3=C(C=C(C=C3)F)F)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Dynarrestin unique compared to other dynein inhibitors?

A1: Unlike other dynein inhibitors like Ciliobrevins, this compound inhibits Smoothened trafficking without blocking ciliogenesis. [] This unique characteristic allows researchers to investigate specific dynein functions without interfering with ciliogenesis, a crucial process for various cellular functions.

Q2: How does this compound impact the Hedgehog (Hh) signaling pathway?

A2: this compound potently blocks the Hh signaling pathway by inhibiting cytoplasmic dynein. [] It acts downstream of both Smoothened (Smo) and SUFU, key components of the Hh pathway. This is significant because this compound can suppress Hh signaling even in the presence of Smo agonists or when SUFU is knocked down, offering a potential advantage over existing Smo inhibitors. []

Q3: Beyond Hh signaling, what other cellular processes are affected by this compound?

A3: this compound's inhibition of cytoplasmic dynein also affects other cellular events. Research shows that it interferes with endosome movement, proper mitotic spindle orientation, and dynein-based microtubule translocation in vitro. [] This highlights the compound's potential as a valuable tool for studying various dynein-dependent processes.

Q4: Has this compound been used to study specific protein interactions?

A4: Yes, this compound has been used to investigate the interactome of Protein Tyrosine Phosphatase Interacting Protein 51 (PTPIP51) in Her2-amplified breast cancer cells. [] Studies showed that this compound treatment led to increased phosphorylation of PTPIP51 at tyrosine 176 and affected its interactions with various proteins, including c-Src, PTP1B, 14-3-3β, and Raf1. [] This resulted in changes in MAPK and Akt signaling pathways, crucial for tumor growth. []

Q5: Are there any potential applications of this compound in studying neuronal diseases?

A5: Research suggests that this compound could be used to quantify the damage to axonal transport caused by neuronal diseases like Alzheimer's, Parkinson's, and Huntington's diseases. [] By measuring the number of force-producing units involved in synaptic cargo transport, researchers can assess the impact of this compound on both anterograde and retrograde transport, potentially offering insights into the progression of these diseases. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.